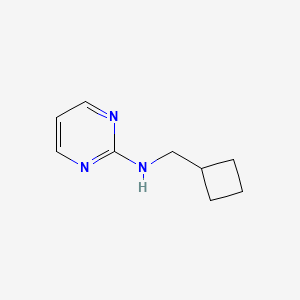![molecular formula C11H15NO3S B7540882 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid, also known as EMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. EMPA belongs to the class of compounds known as thiazolidinediones, which are known to have insulin-sensitizing properties. In
科学研究应用
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. Clinical trials in humans have also demonstrated the efficacy of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in improving glycemic control and reducing the risk of cardiovascular events in patients with type 2 diabetes.
作用机制
The mechanism of action of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid leads to increased insulin sensitivity, decreased hepatic glucose production, and increased glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects in animal models and humans. These include improved insulin sensitivity, reduced blood glucose levels, increased glucose uptake in peripheral tissues, decreased hepatic glucose production, and reduced body weight. 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic benefits.
实验室实验的优点和局限性
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models and humans. However, there are also some limitations to using 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in lab experiments. For example, 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has a relatively short half-life in vivo, which may limit its efficacy in certain applications. Additionally, 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid. One area of interest is the development of more potent and selective PPARγ agonists, which may have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, there is also interest in exploring the potential use of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in combination with other drugs or therapies, in order to enhance its therapeutic effects.
合成方法
The synthesis of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid involves the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-aminopropanoic acid. The final product is obtained after purification by column chromatography.
属性
IUPAC Name |
3-[(5-ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-8-7(2)6-9(16-8)11(15)12-5-4-10(13)14/h6H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJTVCMPJFEQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-4-methylthiophene-2-carboxamido)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)